

Physical and chemical properties of Comanthoside A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Comanthoside A

Cat. No.: B12413251

[Get Quote](#)

Comanthoside A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Comanthoside A, a natural flavonoid glycoside, has been isolated from the leaves of *Comanthosphaera japonica*. This technical guide provides a detailed overview of its physical and chemical properties, drawing from foundational research. While extensive biological activity data for **Comanthoside A** remains limited, this document serves as a core repository of its known characteristics to facilitate further investigation and drug development efforts. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized.

Chemical and Physical Properties

Comanthoside A is structurally identified as 5,7-dihydroxy-6,4'-dimethoxyflavone-7-O- β -D-glucuronic acid methyl ester.^[1] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of Comanthoside A

Property	Value	Source
CAS Number	70938-59-9	[1]
Molecular Formula	C ₂₄ H ₂₄ O ₁₂	[1]
Molecular Weight	504.44 g/mol	[1]
Appearance	Pale yellow needles	[1]
Melting Point	252 - 255 °C	[1]
Solubility	Soluble in pyridine and methanol.	[1]

Spectroscopic Data

The structural elucidation of **Comanthoside A** was achieved through a combination of spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy

The UV spectrum of **Comanthoside A** in methanol exhibits absorption maxima (λ_{max}) characteristic of a flavone structure.

Table 2: UV-Vis Spectral Data for Comanthoside A

Solvent	λ_{max} (nm)	Source
Methanol	274, 332	[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for Comanthoside A

Wavenumber (cm ⁻¹)	Functional Group Assignment	Source
3400	-OH (hydroxyl)	[1]
1745	C=O (ester)	[1]
1655	C=O (γ-pyrone)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

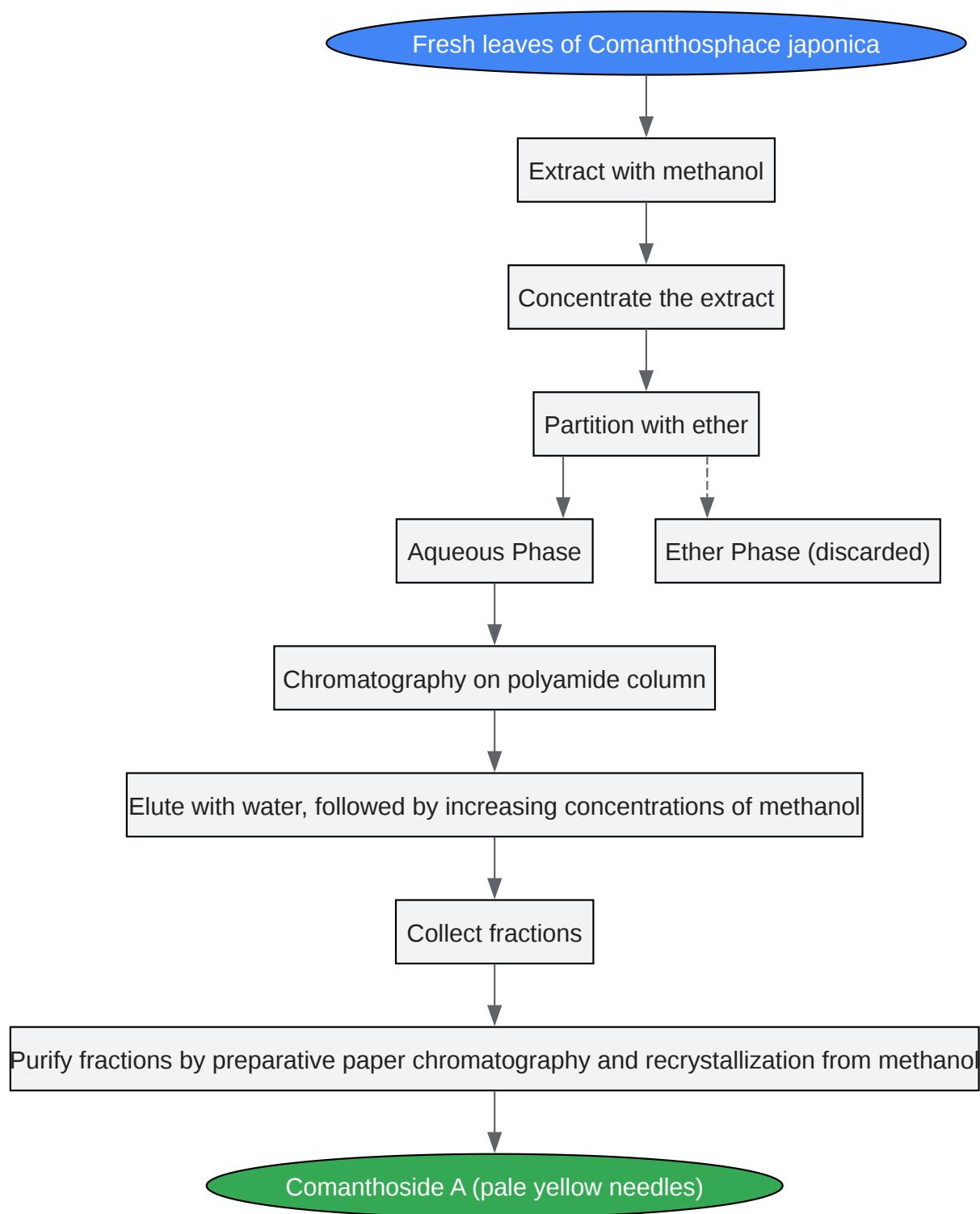
¹H-NMR spectroscopy provides detailed information about the proton environments in the molecule.

Table 4: ¹H-NMR Spectral Data for Comanthoside A (in Pyridine-d₅)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Source
3.65	s	C-COOCH ₃	[1]	
3.80	s	C _{4'} -OCH ₃	[1]	
3.90	s	C ₆ -OCH ₃	[1]	
6.75	s	H-3	[1]	
6.95	s	H-8	[1]	
7.10	d	9	H-3', H-5'	[1]
7.95	d	9	H-2', H-6'	[1]

Mass Spectrometry (MS)

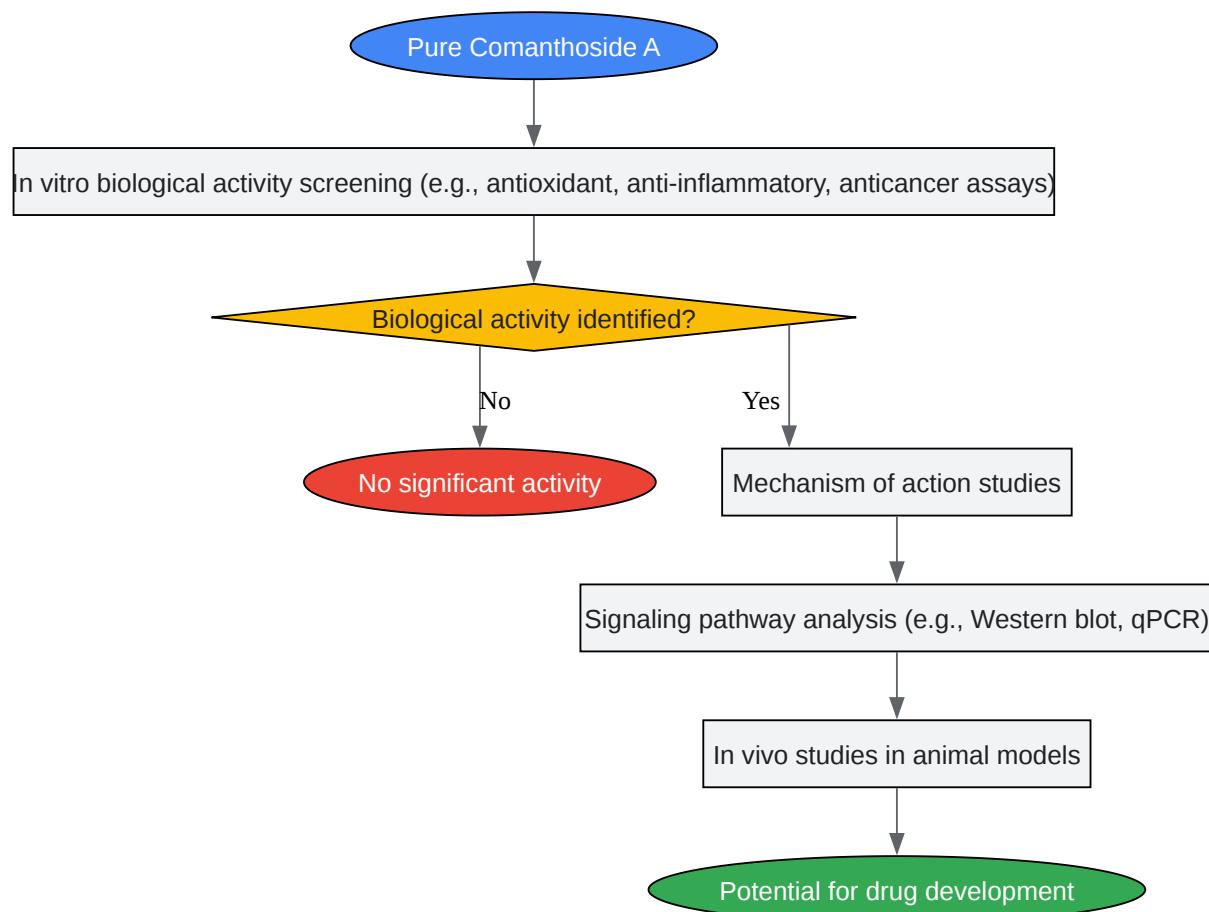
Mass spectrometry data confirms the molecular weight of the compound.


Table 5: Mass Spectrometry Data for Comanthoside A

Ion	m/z	Source
[M] ⁺	504	[1]

Experimental Protocols

Isolation of Comanthoside A


The following workflow outlines the original procedure for isolating **Comanthoside A** from *Comanthosphace japonica*.

[Click to download full resolution via product page](#)**Fig. 1:** Isolation workflow for **Comanthoside A**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities, mechanisms of action, and associated signaling pathways for purified **Comanthoside A**. As a flavonoid glycoside, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, specific studies on **Comanthoside A** are required to elucidate its pharmacological potential.

The logical workflow for future investigation into the biological activity of **Comanthoside A** is proposed below.

[Click to download full resolution via product page](#)

Fig. 2: Proposed workflow for investigating the biological activity of **Comanthoside A**.

Conclusion

Comanthoside A is a well-characterized flavonoid glycoside with defined physical and chemical properties. While its spectroscopic profile is established, its biological activities remain unexplored. This technical guide provides the foundational chemical data necessary for

researchers and drug development professionals to undertake further studies to determine its pharmacological potential and mechanisms of action. The proposed experimental workflows offer a roadmap for future investigations into this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Constituents of the Leaves of Comanthosphace japonica S. MOORE (Labiatae) : Isolation of Two New Flavone Glycosides, Comanthosides A and B [jstage.jst.go.jp]
- To cite this document: BenchChem. [Physical and chemical properties of Comanthoside A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12413251#physical-and-chemical-properties-of-comanthoside-a\]](https://www.benchchem.com/product/b12413251#physical-and-chemical-properties-of-comanthoside-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com